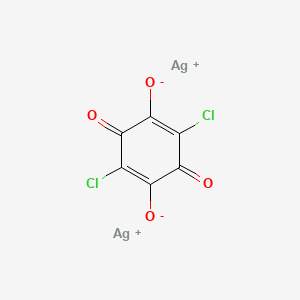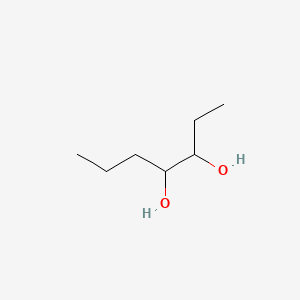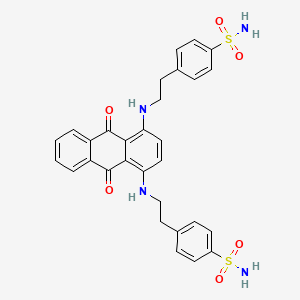
2-Butene, 1-bromo-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butene, 1-bromo-2-methyl- is an organic compound with the molecular formula C₅H₉Br. It is a brominated derivative of 2-butene and is known for its applications in organic synthesis and various chemical reactions. The compound exists in two stereoisomeric forms: (E)-2-butene, 1-bromo-2-methyl- and (Z)-2-butene, 1-bromo-2-methyl-.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Butene, 1-bromo-2-methyl- can be synthesized through the bromination of 2-methyl-2-butene. The reaction typically involves the addition of bromine (Br₂) to 2-methyl-2-butene in the presence of a solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is carried out at room temperature, and the product is isolated through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 2-butene, 1-bromo-2-methyl- may involve continuous flow reactors where bromine is added to 2-methyl-2-butene under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butene, 1-bromo-2-methyl- undergoes various chemical reactions, including:
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (t-BuOK) can lead to the formation of 2-methyl-2-butene.
Substitution Reactions: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or cyanide (CN⁻).
Common Reagents and Conditions
Elimination: Strong bases like t-BuOK or sodium ethoxide (NaOEt) in ethanol.
Substitution: Nucleophiles such as sodium hydroxide (NaOH), sodium methoxide (NaOMe), or potassium cyanide (KCN) in polar solvents.
Major Products
Elimination: 2-Methyl-2-butene
Substitution: Depending on the nucleophile, products can include 2-methyl-2-butanol (with OH⁻), 2-methyl-2-butyl ether (with RO⁻), or 2-methyl-2-butyl cyanide (with CN⁻).
Applications De Recherche Scientifique
2-Butene, 1-bromo-2-methyl- is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the preparation of pharmaceutical intermediates and active ingredients.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Chemical Research: The compound is used in mechanistic studies and reaction optimization in organic chemistry.
Mécanisme D'action
The mechanism of action of 2-butene, 1-bromo-2-methyl- in chemical reactions involves the formation of a transition state where the bromine atom is either eliminated or substituted. In elimination reactions, the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the departure of the bromine atom. In substitution reactions, the nucleophile attacks the carbon atom bonded to the bromine, resulting in the displacement of the bromine atom and the formation of a new bond.
Comparaison Avec Des Composés Similaires
2-Butene, 1-bromo-2-methyl- can be compared with other similar compounds such as:
1-Bromo-2-butene:
2-Bromo-2-methylpropane:
2-Butene, 1-bromo-3-methyl-: Another brominated butene with the bromine atom at a different position.
The uniqueness of 2-butene, 1-bromo-2-methyl- lies in its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions.
Propriétés
Formule moléculaire |
C5H9Br |
|---|---|
Poids moléculaire |
149.03 g/mol |
Nom IUPAC |
(E)-1-bromo-2-methylbut-2-ene |
InChI |
InChI=1S/C5H9Br/c1-3-5(2)4-6/h3H,4H2,1-2H3/b5-3+ |
Clé InChI |
WZEXBDRUCFODAA-HWKANZROSA-N |
SMILES isomérique |
C/C=C(\C)/CBr |
SMILES canonique |
CC=C(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



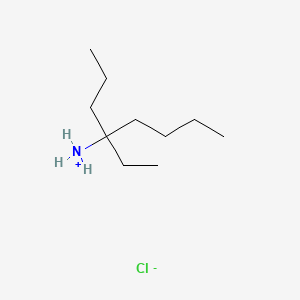


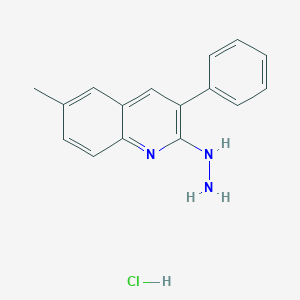
![3-[5-chloro-2-[(E)-2-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine](/img/structure/B13757501.png)
